Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-
Overview
Description
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and survival. It has also been shown to modulate the activity of various enzymes and receptors involved in neuroprotection.
Biochemical and Physiological Effects:
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of neuronal cell death, and the modulation of enzyme and receptor activity. It has also been shown to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- is its potential for use in cancer and neurodegenerative disease research. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro-. One area of interest is the development of more efficient synthesis methods to increase yields and purity of the compound. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other areas, such as inflammation and metabolic disorders. Finally, studies on the potential side effects of Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- are needed to ensure its safety for use in humans.
Scientific Research Applications
Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- has been extensively studied for its potential applications in cancer research, as it has shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its neuroprotective effects, as it has been shown to prevent neuronal cell death in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2,6-diazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-7-2-1-3-8-9(7)6(4-11-8)5-12-10/h1-4,11H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLXNOZFJZQGBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CNC3=CC=CC(=C23)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201644 | |
Record name | Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53462-75-2 | |
Record name | Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053462752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo(4,3,2-de)isoquinolin-5(1H)-one, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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